molecular formula C13H12N2O3 B5887974 N-[4-(2,5-dioxopyrrol-1-yl)-2-methylphenyl]acetamide

N-[4-(2,5-dioxopyrrol-1-yl)-2-methylphenyl]acetamide

Cat. No.: B5887974
M. Wt: 244.25 g/mol
InChI Key: FFTRFSZMHOHGKR-UHFFFAOYSA-N
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Description

N-[4-(2,5-dioxopyrrol-1-yl)-2-methylphenyl]acetamide is a chemical compound known for its unique structure and properties

Properties

IUPAC Name

N-[4-(2,5-dioxopyrrol-1-yl)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8-7-10(3-4-11(8)14-9(2)16)15-12(17)5-6-13(15)18/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTRFSZMHOHGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C=CC2=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dioxopyrrol-1-yl)-2-methylphenyl]acetamide typically involves the reaction of 4-amino-2-methylbenzoic acid with maleic anhydride to form an intermediate product. This intermediate is then reacted with acetic anhydride under controlled conditions to yield the final compound. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve consistent quality and high yield. Additionally, purification steps such as recrystallization or chromatography are employed to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dioxopyrrol-1-yl)-2-methylphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2,5-dioxopyrrol-1-yl)-2-methylphenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dioxopyrrol-1-yl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,5-dioxopyrrol-1-yl)-2-methylphenyl]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .

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